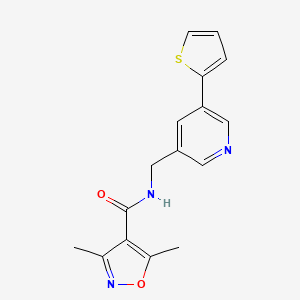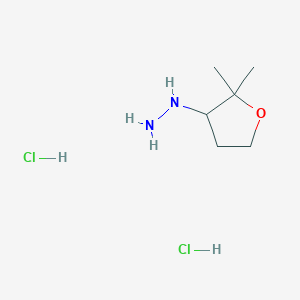
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is known for its unique structure, which includes a hydrazine group attached to a dimethyloxolan ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride typically involves the reaction of 2,2-dimethyloxolane with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the nucleophilic attack of hydrazine on the oxolane ring, followed by protonation to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Ensuring the product meets industrial standards for purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like water, ethanol, or methanol
Major Products Formed
Oxidation products: Oxides and hydroxyl derivatives
Reduction products: Hydrazine derivatives
Substitution products: Various substituted hydrazine compounds
Applications De Recherche Scientifique
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of (2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyloxolan-3-yl)amine
- (2,2-Dimethyloxolan-3-yl)hydrazine
- (2,2-Dimethyloxolan-3-yl)hydrazine monohydrochloride
Uniqueness
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous reactions and biological studies.
Propriétés
IUPAC Name |
(2,2-dimethyloxolan-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(2)5(8-7)3-4-9-6;;/h5,8H,3-4,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHSBYVKUDZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)NN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2834081.png)
![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)
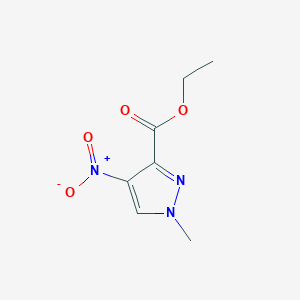
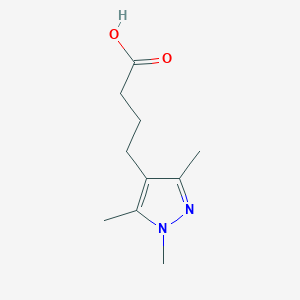
![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
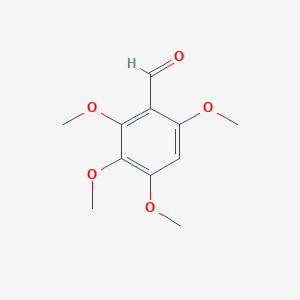
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)


![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/new.no-structure.jpg)
methanone](/img/structure/B2834099.png)


